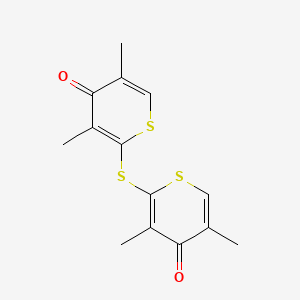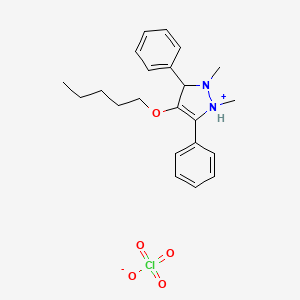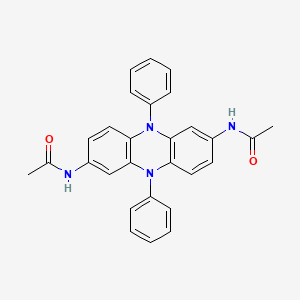
N,N'-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide is a compound that has garnered significant interest in the field of photodynamic therapy. This compound is known for its aggregation-induced emission properties and its ability to generate reactive oxygen species, making it a promising candidate for various scientific applications .
Méthodes De Préparation
The synthesis of N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide involves several steps. One common method includes the reduction of phenazine followed by alkylation and subsequent reactions with Grignard reagents . The reaction conditions typically involve the use of solvents like dichloromethane and piperidine, with the reactions carried out under an inert atmosphere at elevated temperatures .
Analyse Des Réactions Chimiques
N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong electron donors and acceptors to enhance intramolecular charge transfer intensity . Major products formed from these reactions often include derivatives with enhanced photodynamic properties .
Applications De Recherche Scientifique
This compound has been extensively studied for its applications in photodynamic therapy, particularly under hypoxic conditions. It has shown promise in generating reactive oxygen species that can inhibit the growth of cancer cells . Additionally, its aggregation-induced emission properties make it useful in cellular imaging and other biological applications .
Mécanisme D'action
The mechanism by which N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide exerts its effects involves the generation of reactive oxygen species such as superoxide anions and hydroxyl radicals. These reactive species can induce cell death in cancer cells by damaging cellular components . The compound’s ability to target mitochondria further enhances its efficacy in photodynamic therapy .
Comparaison Avec Des Composés Similaires
N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide can be compared to other similar compounds such as N,N’-diphenyl-dihydrophenazine and its ortho-dimethyl-substituted derivatives. These compounds also exhibit aggregation-induced emission properties and are used in photodynamic therapy . N,N’-(5,10-Diphenyl-5,10-dihydrophenazine-2,7-diyl)diacetamide stands out due to its enhanced ability to generate reactive oxygen species and its superior performance under hypoxic conditions .
Propriétés
Numéro CAS |
61228-22-6 |
|---|---|
Formule moléculaire |
C28H24N4O2 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
N-(7-acetamido-5,10-diphenylphenazin-2-yl)acetamide |
InChI |
InChI=1S/C28H24N4O2/c1-19(33)29-21-13-15-25-27(17-21)31(23-9-5-3-6-10-23)26-16-14-22(30-20(2)34)18-28(26)32(25)24-11-7-4-8-12-24/h3-18H,1-2H3,(H,29,33)(H,30,34) |
Clé InChI |
JWMJJXQNQJOZBS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=C(C=C1)N(C3=C(N2C4=CC=CC=C4)C=CC(=C3)NC(=O)C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


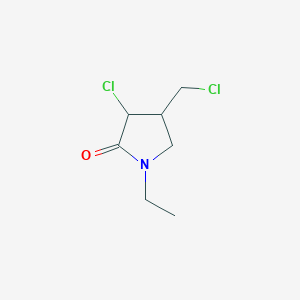
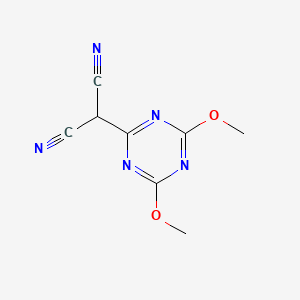
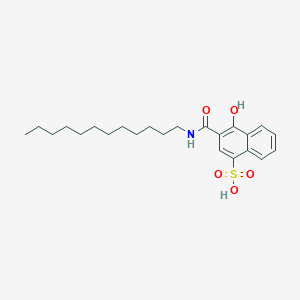
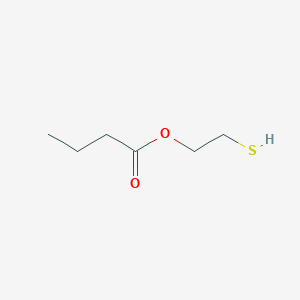
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)
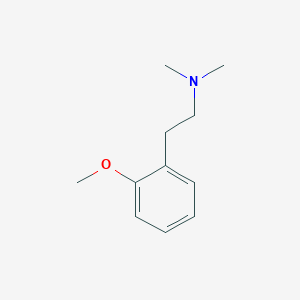
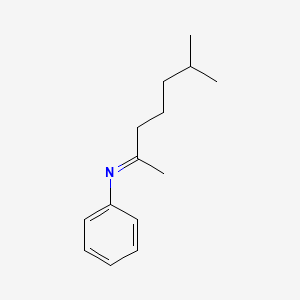
![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
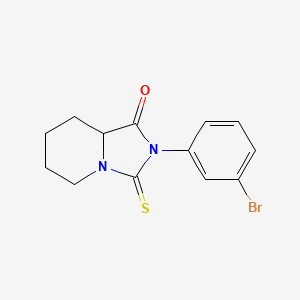
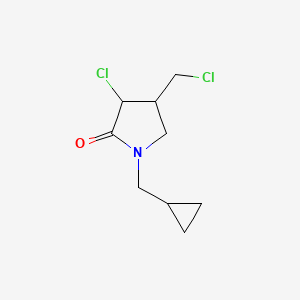
![Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-](/img/structure/B14597910.png)
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)
